![molecular formula C19H26N4O B6041680 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6041680.png)
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a selective antagonist of the dopamine D1 receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex of the brain. Activation of this receptor by dopamine leads to the activation of intracellular signaling pathways that modulate various physiological processes such as motor control, reward, and cognition.
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D1 receptor, which blocks the binding of dopamine to the receptor and thereby inhibits the downstream signaling pathways. This results in a reduction in the release of dopamine and the modulation of various physiological processes that are regulated by the dopamine D1 receptor.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been shown to modulate various physiological processes such as motor control, reward, and cognition. The compound has been demonstrated to improve motor control in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia and ADHD.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of dopamine-mediated neurotransmission. However, one limitation of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for the study of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone. One area of research could be the development of more potent analogs of the compound that could be used in lower concentrations and have improved therapeutic efficacy. Another area of research could be the investigation of the long-term effects of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone on dopamine-mediated neurotransmission and the potential for the development of tolerance to the compound over time. Additionally, the potential use of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in the treatment of other neurological disorders such as depression and addiction could also be explored.
Synthesis Methods
The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 4-methylbenzylamine to form the corresponding amide. This amide is then reacted with 2,6-dimethylpyrimidin-4-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole to yield 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D1 receptor, which plays a critical role in the regulation of dopamine-mediated neurotransmission in the brain.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-9-11-23(12-10-22)19-20-15(3)17(18(24)21-19)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYNDCGMRWQCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.